molecular formula C19H17N3O3S2 B2394913 4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946355-72-2

4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No.: B2394913
CAS No.: 946355-72-2
M. Wt: 399.48
InChI Key: DZBVFSYIXKCVHJ-UHFFFAOYSA-N
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Description

The compound is an azolidine compound that is useful as a pharmaceutical agent . It has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . It was also prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .


Chemical Reactions Analysis

The compound has been involved in chemical reactions such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using different spectroscopic techniques .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research conducted by Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds containing thioxo, triazole, thiadiazole, and oxadiazole nuclei. Some synthesized compounds showed antimicrobial, antiurease, and antilipase activities, highlighting the utility of such compounds in developing potential antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Spiro Heterocycles with Microbiological Activity

Dabholkar and Ravi (2010) synthesized novel spiro heterocycles containing the triazine nucleus. These compounds demonstrated inhibitory action against gram-positive and gram-negative microorganisms, suggesting potential for antimicrobial drug development (Dabholkar & Ravi, 2010).

Antibacterial Agents from Benzothiazolyl Substituted Pyrazol-5-ones

Palkar et al. (2017) designed and synthesized analogs of benzothiazolyl substituted pyrazol-5-ones, exhibiting significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This work underscores the potential of benzothiazolyl compounds in creating effective antibacterial agents (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents Derived from Visnaginone and Khellinone

Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, showing significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This research contributes to the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Ruthenium-catalyzed Synthesis for HSP90 Inhibitors

Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for triazole-containing compounds, yielding molecules active as HSP90 inhibitors. This highlights the role of innovative synthesis methods in producing biologically active compounds for cancer therapy (Ferrini et al., 2015).

Future Directions

The compound could be developed as a potential antitumor agent . Further studies are needed to explore its utility as an anticancer agent and to develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c20-17-16(27-19(26)22(17)10-12-4-2-1-3-5-12)18(23)21-9-13-6-7-14-15(8-13)25-11-24-14/h1-8H,9-11,20H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBVFSYIXKCVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C(=S)S3)CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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